Decahydroazulene

Description

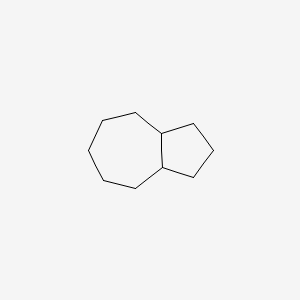

Decahydroazulene (C₁₀H₁₈) is a bicyclic hydrocarbon with the IUPAC name bicyclo[5.3.0]decane. It has a molecular weight of 138.25 g/mol and exists in stereoisomeric forms, including cis- and trans-configurations . The compound is fully saturated, distinguishing it from its aromatic counterpart, azulene (C₁₀H₈). Key identifiers include CAS numbers 5661-80-3 (cis isomer) and 16189-46-1 (general structure) .

Structurally, decahydroazulene comprises two fused rings: a seven-membered ring and a five-membered ring, connected via a bicyclo[5.3.0] framework. This arrangement introduces unique steric and strain properties compared to simpler bicyclic systems .

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,7,8,8a-decahydroazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQFZXHKPCJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936609 | |

| Record name | Bicyclo[5.3.0]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-80-3, 16189-46-1 | |

| Record name | Bicyclo(5.3.0)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Bicyclo(5.3.0)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[5.3.0]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Decahydroazulene vs. Azulene

| Property | Decahydroazulene | Azulene |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ | C₁₀H₈ |

| Structure | Saturated bicyclic | Unsaturated, aromatic |

| Molecular Weight | 138.25 g/mol | 128.17 g/mol |

| CAS Number | 5661-80-3 (cis isomer) | 275-51-4 |

| Key Features | No π-electrons; stable | Aromatic 10-π-electron system; blue color |

Analysis :

Decahydroazulene is the fully hydrogenated derivative of azulene. While azulene exhibits aromaticity and a distinctive blue color due to its π-electron conjugation, decahydroazulene lacks aromaticity, resulting in greater thermodynamic stability under standard conditions . The hydrogenation reduces ring strain but eliminates electronic properties critical to azulene’s applications in dyes and optoelectronics.

Stereoisomerism in Decahydroazulene

Decahydroazulene exhibits stereoisomerism, with cis- and trans-configurations reported in the literature .

| Isomer | Key Identifier | Stability Notes |

|---|---|---|

| cis-Isomer | CAS 5661-80-3 | Higher steric strain due to fused ring proximity |

| trans-Isomer | Synonym: trans-Decahydroazulene | Lower strain; thermodynamically favored |

Research Findings :

- The cis-isomer’s bicyclo[5.3.0] structure creates closer spatial proximity between bridgehead hydrogens, increasing steric hindrance.

Comparison with Other Bicyclic Hydrocarbons

While direct comparative data are scarce, decahydroazulene’s bicyclo[5.3.0] framework distinguishes it from other bicyclic systems:

| Compound | Bridge Structure | Strain Characteristics |

|---|---|---|

| Decahydroazulene | [5.3.0] | Moderate strain due to unequal bridge sizes |

| Decalin (bicyclo[4.4.0]decane) | [4.4.0] | Lower strain; symmetric bridges |

| Norbornane (bicyclo[2.2.1]heptane) | [2.2.1] | High strain due to small bridges |

Key Insight: The [5.3.0] system in decahydroazulene introduces asymmetric strain, affecting reactivity. For example, it is less prone to ring-opening reactions compared to highly strained systems like norbornane but more reactive than decalin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.